molecular formula C12H8FNOS B8610403 3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]prop-2-enal CAS No. 918305-24-5

3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]prop-2-enal

Cat. No. B8610403
M. Wt: 233.26 g/mol
InChI Key: JUAIDWHNCOYYGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08642620B2

Procedure details

692 mg (2.97 mmol) of 3-(4-(4-fluorophenyl)thiazol-2-yl)propenal and 224.5 mg (5.93 mmol) of sodium borohydride were stirred in 50 ml of ethanol at room temperature for 3 h. Water was added, and the mixture was concentrated. The residue was taken up with water and ethyl acetate. The organic phase was separated and evaporated. The residue was purified by preparative HPLC (RP18, acetonitrile/water containing 0.1% TFA). Yield: 280 mg (40%).
Quantity
692 mg
Type
reactant
Reaction Step One
Quantity
224.5 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:9]=[C:10]([CH:13]=[CH:14][CH:15]=[O:16])[S:11][CH:12]=2)=[CH:4][CH:3]=1.[BH4-].[Na+].O>C(O)C>[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[N:9]=[C:10]([CH:13]=[CH:14][CH2:15][OH:16])[S:11][CH:12]=2)=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
692 mg
Type
reactant
Smiles
FC1=CC=C(C=C1)C=1N=C(SC1)C=CC=O
Name
Quantity
224.5 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by preparative HPLC (RP18, acetonitrile/water containing 0.1% TFA)

Outcomes

Product
Name
Type
Smiles
FC1=CC=C(C=C1)C=1N=C(SC1)C=CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.